molecular formula C8H12BrN3O4 B7577644 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol

1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol

Cat. No. B7577644
M. Wt: 294.10 g/mol
InChI Key: XTTGFOVZDBJXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol, also known as BNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNPP is a pyrazole derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of inflammatory cytokines in vitro. In vivo studies have shown that 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol can reduce the growth of tumors in mice and reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, one limitation of 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol is that it can be difficult to work with due to its low solubility in water and some organic solvents. This can make it challenging to use in certain experiments.

Future Directions

There are many potential future directions for research on 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol. One area of interest is the development of new therapeutic agents based on 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol. Another area of interest is the use of 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol as a precursor for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol involves a multi-step process that starts with the reaction of 4-bromo-3-nitropyrazole with ethyl acetoacetate in the presence of a base. The resulting intermediate is then reacted with 2-chloro-1,3-propanediol to obtain 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol. This process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol has been shown to have anti-inflammatory and antitumor properties. It has also been studied as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. In materials science, 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In environmental science, 1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol has been studied for its potential use as a sensor for detecting nitroaromatic compounds.

properties

IUPAC Name

1-(4-bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O4/c1-2-16-5-6(13)3-11-4-7(9)8(10-11)12(14)15/h4,6,13H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTGFOVZDBJXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CN1C=C(C(=N1)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-nitropyrazol-1-yl)-3-ethoxypropan-2-ol

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